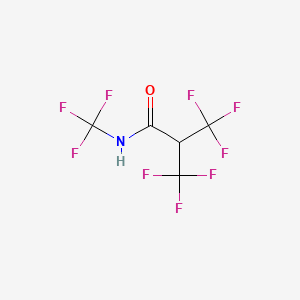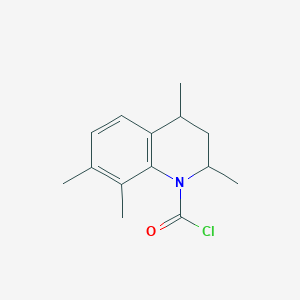![molecular formula C23H14O3 B14336401 2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 104332-53-8](/img/structure/B14336401.png)
2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyran derivatives, which are characterized by a fused ring system containing both furan and benzopyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one typically involves a multi-step process. One efficient method is the three-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly. The reaction proceeds rapidly with high yields and minimal catalyst loading .
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one are not extensively documented, the principles of green chemistry and efficient catalysis are likely employed to scale up the synthesis. The use of recyclable catalysts and solvent-free conditions are key considerations in industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: Its unique structure makes it a candidate for materials science applications, including the development of novel polymers and coatings.
Wirkmechanismus
The mechanism by which 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenyl-4H-chromen-4-one: Shares a similar core structure but lacks the furan ring.
2,3-Diphenyl-4H-benzofuro[3,2-c]pyrrolo[3,2-c]benzopyran-4-one: Contains additional fused rings, making it more complex.
4H-1-Benzopyran-4-one derivatives: Various derivatives with different substituents on the benzopyran ring
Uniqueness
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is unique due to its fused furan and benzopyran rings, which confer distinct chemical and physical properties
Eigenschaften
| 104332-53-8 | |
Molekularformel |
C23H14O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2,3-diphenylfuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C23H14O3/c24-23-20-19(15-9-3-1-4-10-15)21(16-11-5-2-6-12-16)26-22(20)17-13-7-8-14-18(17)25-23/h1-14H |
InChI-Schlüssel |
PVKPOYQVNPAKQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)








